molecular formula C8H12ClNO3 B13899251 3-Amino-4-(2-furanyl)butanoic acid hydrochloride

3-Amino-4-(2-furanyl)butanoic acid hydrochloride

Cat. No.: B13899251
M. Wt: 205.64 g/mol
InChI Key: HEKGJKLINSOCPK-UHFFFAOYSA-N
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Description

3-Amino-4-(2-furanyl)butanoic acid hydrochloride (CAS 270596-32-2) is a β-amino acid derivative featuring a furan ring at the 4-position of the butanoic acid backbone. Its molecular formula is C₈H₁₀NO₃·HCl, with a molecular weight of 219.63 g/mol. The compound exists in the (R)-enantiomeric form, as indicated by its IUPAC name: (R)-3-Amino-4-(furan-2-yl)butanoic acid hydrochloride. Key synonyms include γ-(2-Furyl)-D-β-homoalanine and H-D-β-HoAla(2-furyl)-OH·HCl.

This compound is utilized in peptide synthesis and pharmaceutical research, particularly as a building block for designing bioactive molecules.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H

InChI Key

HEKGJKLINSOCPK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-amino-4-(2-furanyl)butanoic acid hydrochloride typically starts from 2-furylacrylic acid or related precursors. The key step is the introduction of the amino group at the 3-position of the butanoic acid chain, often achieved by amination reactions under controlled conditions.

  • Direct Amination of 2-Furylacrylic Acid : One common approach involves the reaction of 2-furylacrylic acid with ammonia or ammonium salts in the presence of catalysts to yield the amino acid. The reaction requires precise temperature control to favor the formation of the desired stereoisomer and avoid side reactions. Catalysts such as transition metal complexes or enzymatic catalysts may be employed to improve yield and selectivity.

  • Enzymatic Synthesis : Biocatalytic methods have gained attention for this compound. Enzymes such as transaminases and aldolases can catalyze the formation of γ-substituted α-amino acids including 3-amino-4-(2-furanyl)butanoic acid derivatives. Tandem aldol addition and transamination in one-pot two-step reactions have been reported, providing high stereoselectivity and efficiency. These methods are environmentally friendly and can be scaled industrially.

Industrial Production Methods

Industrial synthesis favors processes that provide high purity and yield with minimal impurities and waste. Enzymatic routes are preferred for their specificity and mild reaction conditions.

  • Biocatalyst Systems : Systems combining hydratase-aldolase and transaminase enzymes allow the asymmetric synthesis of γ-hydroxy-α-amino acids, which can be further converted to this compound. Whole-cell catalysis has been demonstrated, facilitating scale-up.

  • Chemical Synthesis with Controlled Impurities : Chemical synthesis methods involve careful choice of solvents, bases, and reaction temperatures to minimize condensation impurities and maximize product purity. For example, using organic solvents immiscible with water (e.g., toluene) and bases such as sodium hydroxide under controlled temperature (20 °C) and reaction time (~10 hours) can yield high purity products suitable for industrial application.

Representative Preparation Protocol (Chemical Synthesis Example)

Step Reagents and Conditions Outcome and Notes
1. Dissolution Dissolve 3-amino-4-(2-furanyl)butanoic acid (or precursor) and sodium hydroxide in water Ensures deprotonation and solubilization
2. Addition Add solution of protecting reagent (e.g., BOC-anhydride) in toluene dropwise at 20 °C Controls reaction rate and impurity formation
3. Reaction Stir at 20 °C for 10 hours Achieves high purity (up to 99.87%) and yield (~90%)
4. Workup Separate organic and aqueous layers; acidify aqueous layer with hydrochloric acid to pH 1-2 Precipitates product as hydrochloride salt
5. Isolation Filter and dry solid product Obtains this compound

This method controls condensation impurities effectively, producing high-purity product suitable for pharmaceutical use.

Comparative Analysis of Preparation Conditions and Purity

Preparation Method Solvent Base Temperature (°C) Reaction Time (h) Product Purity (%) Condensation Impurities (%) Yield (%) Notes
Chemical (Toluene + NaOH) Toluene (organic, immiscible with water) Sodium hydroxide 20 10 99.87 0.12 90 Optimal industrial method, low impurities
Chemical (Methyl tert-butyl ether + Triethylamine) Methyl tert-butyl ether Triethylamine 20 10 83.75 6.23 81.7 Higher impurities, lower purity
Chemical (Tetrahydrofuran + Sodium bicarbonate) Tetrahydrofuran + Water Sodium bicarbonate 25 (room temp) 24 81.94 13.82 Not specified Longer reaction, high impurity content
Enzymatic (Aldolase + Transaminase) Aqueous buffer Enzymes Mild (ambient) Variable High enantioselectivity Minimal Variable Environmentally friendly, stereoselective

Notes on Stereochemistry and Purity Control

  • The stereochemistry of the amino acid product is critical for biological activity. Enzymatic methods typically yield enantiomerically pure products with R or S configuration depending on enzyme specificity.

  • Chemical methods require careful temperature and reagent control to avoid racemization or formation of condensation impurities, which can complicate purification and reduce yield.

  • Protecting groups such as BOC (tert-butoxycarbonyl) are commonly used to stabilize the amino group during synthesis and facilitate purification.

Summary of Research Discoveries

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-furanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-Amino-4-(2-furanyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

The primary structural distinction among analogs lies in the aryl group at the 4-position of the butanoic acid backbone. Below is a comparative analysis:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
3-Amino-4-(2-furanyl)butanoic acid HCl 2-Furanyl C₈H₁₀NO₃·HCl 270596-32-2 Polarity from furan oxygen; peptide synthesis
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-Cyanophenyl C₁₁H₁₁N₂O₂·HCl 269726-85-4 Electron-withdrawing cyano group; potential CNS targets
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl 3-Chlorophenyl C₁₀H₁₂ClNO₂·HCl 270596-38-8 Enhanced lipophilicity; antimicrobial activity
(R)-3-Amino-4-(2-methylphenyl)butanoic acid HCl 2-Methylphenyl C₁₁H₁₅NO₂·HCl 269398-79-0 Hydrophobic methyl group; protease inhibitors
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl 2,4,5-Trifluorophenyl C₁₀H₁₀F₃NO₂·HCl 1204818-19-8 High metabolic stability; antiviral research

Key Observations :

  • Electron-rich groups (e.g., furan) enhance polarity and aqueous solubility, whereas electron-deficient groups (e.g., cyano, trifluoromethyl) increase lipophilicity.
  • Halogenated analogs (e.g., chloro, fluoro) exhibit improved bioavailability and target binding due to electronegativity and steric effects.

Physical and Chemical Properties

Property 3-Amino-4-(2-furanyl)butanoic acid HCl (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (R)-3-Amino-4-(3-benzothienyl)butanoic acid HCl
Boiling Point (°C) Not reported 330.2 (predicted) >300 (estimated)
Density (g/cm³) Not reported 1.246 1.35 (predicted)
pKa ~3.7 (estimated) 3.73 3.5–4.0 (estimated)
Solubility Moderate in polar solvents Low in water; soluble in DMSO Low in water; soluble in DMF

Key Observations :

  • The furan-containing compound likely has moderate solubility in polar solvents due to its oxygen heterocycle.
  • Fluorophenyl analogs exhibit lower aqueous solubility but higher thermal stability.

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